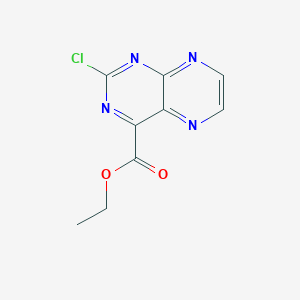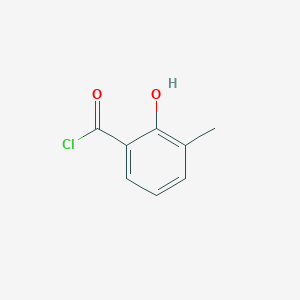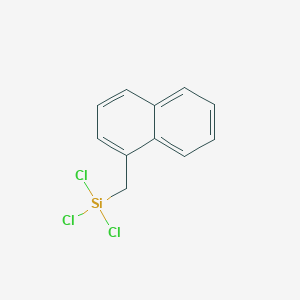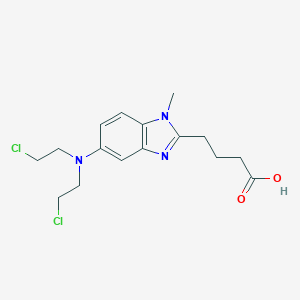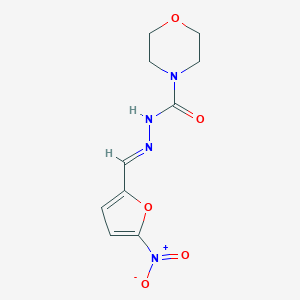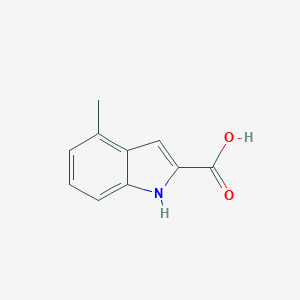
4-Methyl-1H-indole-2-carboxylic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of indole derivatives can be complex, involving multiple steps and various chemical reactions. One method for synthesizing indole derivatives is the aza-Friedel-Crafts reaction, which is a three-component reaction involving aldehydes, primary amines, and indoles in water . This method is advantageous as it can be performed in water, making it environmentally friendly, and it can lead to a variety of 3-substituted indoles, which are important in the synthesis of biologically active compounds. Another approach to synthesizing indole derivatives is described in the preparation of 4H-furo[3,2-b]indole-2-carboxylic acid derivatives, which involves deoxygenation and thermolysis reactions .
Molecular Structure Analysis
The molecular structure of indole derivatives is crucial for their biological activity. The comparative molecular field analysis (CoMFA) is a technique used to guide the synthesis of indole derivatives by optimizing in vivo potency and binding activity . This method involves analyzing the three-dimensional structure of the molecules to understand the relationship between their structure and biological activity. The molecular structure is also studied using computational methods such as density functional theory (DFT), which can provide detailed information on the electronic structure and spectral features of the compounds .
Chemical Reactions Analysis
Indole derivatives can participate in various chemical reactions, which are essential for their functionalization and application in drug synthesis. The aza-Friedel-Crafts reaction is one such chemical reaction that is used to synthesize 3-substituted indoles . Additionally, the carboxylic acid moiety in these compounds can act as a catalyst in certain reactions, further expanding the chemical versatility of indole derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives, such as their vibrational modes, electronic nature, and non-linear optical (NLO) properties, can be characterized using spectroscopic techniques like FT-IR, FT-Raman, UV, and NMR . Computational studies can complement these techniques by predicting properties such as hydrogen bonding, solvent effects, and molecular electrostatic potential (MESP) . These properties are important for understanding the reactivity and stability of the compounds, which are critical factors in drug design and development.
Wissenschaftliche Forschungsanwendungen
-
Pharmaceutical Research
- Indole derivatives are significant in natural products and drugs . They play a crucial role in cell biology .
- The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
- Indoles, both natural and synthetic, show various biologically vital properties .
- Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .
-
Gastrointestinal and Hepatic Pharmacology
- Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms .
- By activating nuclear receptors, regulating intestinal hormones, and affecting the biological effects of bacteria as signaling molecules, indole and its derivatives maintain intestinal homeostasis and impact liver metabolism and the immune response .
- New research insights into indoles will facilitate a better understanding of their druggability and application in intestinal and liver diseases .
-
Synthesis of Alkaloids
- Indoles are significant in the synthesis of selected alkaloids .
- They are important types of molecules and natural products and play a main role in cell biology .
- The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
-
Synthesis of Dibromophakellin and Analogs
-
Synthesis of Pyrrolizidine Alkaloid
-
Preparation of Renieramycin G Analogs
- Preparation of Substituted Indole Derivatives
- 4-Methyl-1H-indole-2-carboxylic acid can be used as a reactant for the preparation of substituted indole derivatives .
- These derivatives can act as histamine H3 antagonists .
- They can also be used to prepare potent and selective inhibitors of human reticulocyte 15-lipoxygenase-1 .
- Furthermore, they can be used to prepare inhibitors of Gli1-mediated transcription in the Hedgehog pathway .
Zukünftige Richtungen
Future research on “4-Methyl-1H-indole-2-carboxylic acid” and other indole derivatives could focus on further exploring their biological activities and potential applications in the treatment of various diseases. For instance, indole derivatives have been shown to inhibit the production of β-amyloid, an important factor in the pathogenesis of Alzheimer’s disease . Additionally, new synthetic strategies and structural optimizations could be investigated to enhance the biological activities of these compounds .
Eigenschaften
IUPAC Name |
4-methyl-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6-3-2-4-8-7(6)5-9(11-8)10(12)13/h2-5,11H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMSCXKCJGFIXDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(NC2=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10397998 | |
| Record name | 4-Methyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10397998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1H-indole-2-carboxylic acid | |
CAS RN |
18474-57-2 | |
| Record name | 4-Methyl-1H-indole-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18474-57-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10397998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methyl-1H-indole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

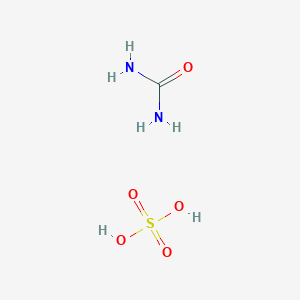
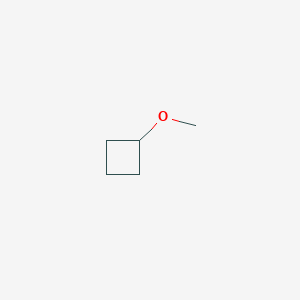
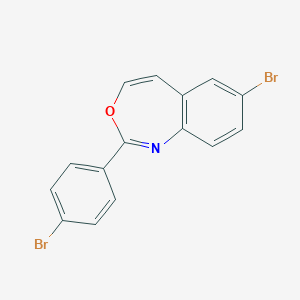
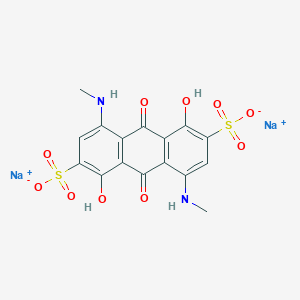
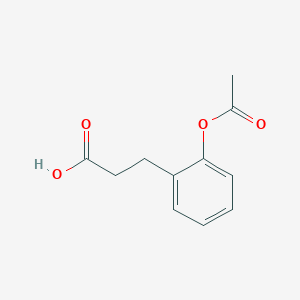
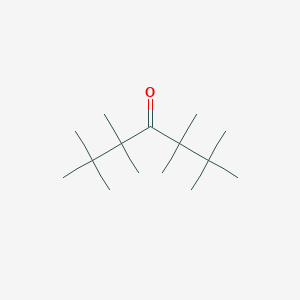
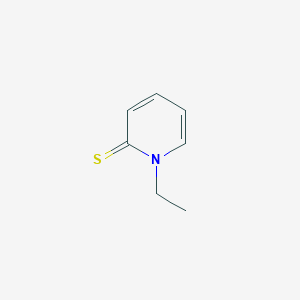
![2-(Pyrimidin-2-yl)-1H-benzo[d]imidazole](/img/structure/B91641.png)
